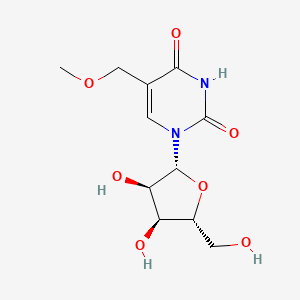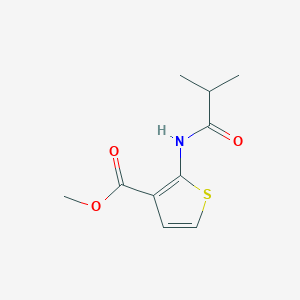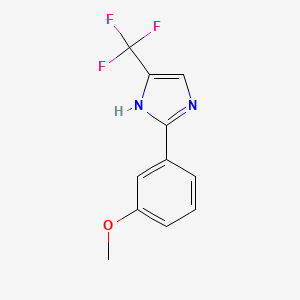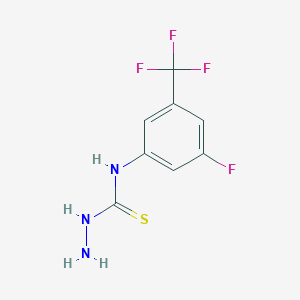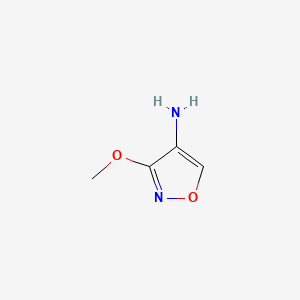
8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- is a chemical compound with the molecular formula C14H13IO5 and a molecular weight of 388.15 g/mol. This compound is characterized by the presence of an iodine atom and three methoxy groups attached to a naphthalene ring, which is further substituted with a carboxylic acid group.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- can be achieved through various synthetic routes. One common method involves the iodination of 2-naphthalenecarboxylic acid followed by the introduction of methoxy groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The methoxylation can be carried out using methanol and a strong acid catalyst .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes, particularly those involving iodine-containing compounds. It may serve as a probe or a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing. The presence of methoxy groups and iodine may contribute to its biological activity.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- exerts its effects depends on its specific application. In biological systems, the iodine atom and methoxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- include:
2-Naphthalenecarboxylic acid: Lacks the iodine and methoxy groups, making it less reactive in certain chemical reactions.
8-Iodo-2-naphthoic acid: Contains the iodine atom but lacks the methoxy groups, affecting its solubility and reactivity.
4,5,7-Trimethoxy-2-naphthoic acid: Contains the methoxy groups but lacks the iodine atom, influencing its chemical and biological properties.
The uniqueness of 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- lies in the combination of the iodine atom and methoxy groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H13IO5 |
|---|---|
Molecular Weight |
388.15 g/mol |
IUPAC Name |
8-iodo-4,5,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H13IO5/c1-18-9-5-7(14(16)17)4-8-12(9)10(19-2)6-11(20-3)13(8)15/h4-6H,1-3H3,(H,16,17) |
InChI Key |
SQLNLPSPRDXLIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


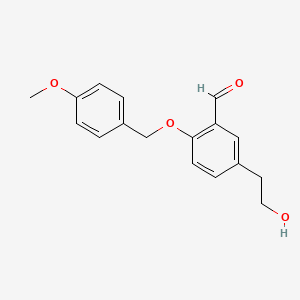
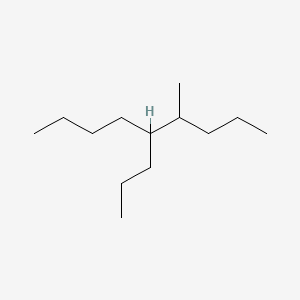
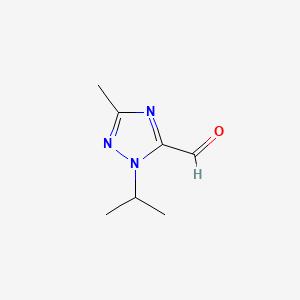
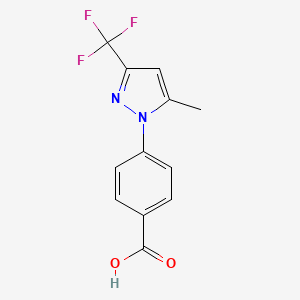
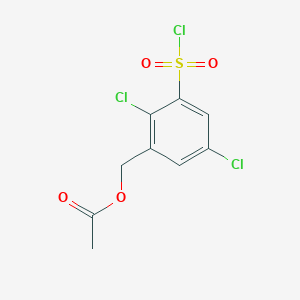
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
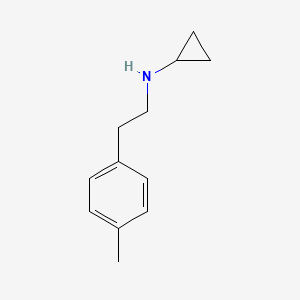
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)

